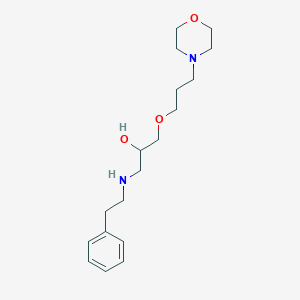![molecular formula C24H20N4O5S B5959818 2-{[5-(2-ETHOXY-2-OXOETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE](/img/structure/B5959818.png)
2-{[5-(2-ETHOXY-2-OXOETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-Ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound that features a quinoline core, a thiadiazole ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the ethoxy-oxoethyl group. The quinolinecarboxylate moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of sodium ethylate in an alcohol/benzene medium, can influence the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several scientific research applications:
Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity, alteration of cellular signaling, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate shares similarities with other quinoline derivatives and thiadiazole-containing compounds.
- Indole derivatives : These compounds also feature a fused ring system and are known for their diverse biological activities .
- Thiadiazole derivatives : Compounds containing the thiadiazole ring are often explored for their antimicrobial and anticancer properties .
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[2-[[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-2-32-22(30)13-21-27-28-24(34-21)26-20(29)14-33-23(31)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,2,13-14H2,1H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRWOUCDRCVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5959756.png)
![8-({[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5959767.png)
![5-{[3-(3-nitrophenyl)acryloyl]amino}isophthalic acid](/img/structure/B5959769.png)
![6-(oxolan-3-ylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B5959772.png)
![METHYL 2-{[4-(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5959779.png)
![N,N,N'-trimethyl-N'-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}sulfamide](/img/structure/B5959782.png)
![2-[(2E)-2-[(2E)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B5959790.png)
![3-[2-(4-Ethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5959795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5959802.png)
![1-{4-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]phenyl}imidazolidine-2,4-dione](/img/structure/B5959839.png)
![3-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5959845.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5959849.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5959853.png)
